树枝状碳 A

描述

Synthesis Analysis

The synthesis of related compounds, such as denbinobin, demonstrates the complexity and the innovative approaches required to assemble such molecules. Techniques involve intramolecular free radical cyclization and Fremy’s salt mediated oxidation, highlighting the intricate steps necessary to construct these complex structures from simpler starting materials (Wang et al., 2005); (Lee et al., 2016).

Molecular Structure Analysis

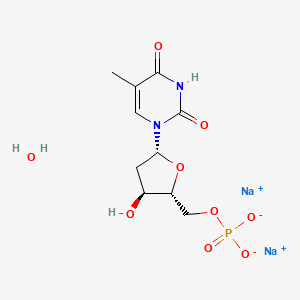

Dendocarbin A crystallizes in the orthorhombic space group P2₁2₁2₁, with its X-ray crystal structure confirming the S/R character of the chiral centres. The presence of an α-OH group at C-11 involved in intermolecular hydrogen bonding is a defining feature of its structure, which affects its chemical reactivity and interactions (Paz Robles et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of Dendocarbin A are influenced by its molecular structure. The sesquiterpene lactone core is reactive towards nucleophiles due to the presence of a lactone moiety, which can undergo various chemical transformations, leading to a wide range of derivatives with potential biological activities.

Physical Properties Analysis

Dendocarbin A's physical properties, such as solubility, melting point, and crystalline form, are crucial for its applications in chemical synthesis and potential biological uses. Its crystalline form can exhibit polymorphism, affecting its physical stability and reactivity (Paz et al., 2015).

科学研究应用

结构分析和分离:树枝状碳 A 最初是从智利变种冬叶木中分离出来的。其晶体结构已被识别,揭示了手性中心和分子间氢键模式 (Paz Robles 等人,2014)。另一项研究描述了树枝状碳 A 的单斜晶型,它与正交相在结构上相同,但链节距有显着差异,表明异构多晶型 (Paz 等人,2015)。

细胞毒性:树枝状碳 A 与其他 drimane 倍半萜一起在日本裸鳃类动物 Dendrodoris carbunculosa 中被发现。这些化合物(包括树枝状碳 A)表现出细胞毒性 (Sakio 等人,2001)。

药理活性:包括树枝状碳 A 在内的 Drimane 倍半萜类化合物因其对人尼古丁乙酰胆碱受体 (AChR) 的抑制作用而受到研究。结果表明对不同 AChR 亚型的选择性抑制作用具有不同的效力。然而,发现树枝状碳 A 在这种情况下没有活性 (Arias 等人,2018)。

在药物递送系统中的潜力:虽然与树枝状碳 A 没有直接关系,但对树状聚合物(一种合成大分子)的研究在药物和基因递送系统中显示出前景。这包括在癌症治疗、基因转染和作为诊断剂中的应用 (Abedi-Gaballu 等人,2018), (Mintzer & Grinstaff,2011)。

作用机制

- Dendocarbin A is a sesquiterpene lactone isolated from Drimys winteri var. chilensis. However, specific information about its primary targets remains limited .

- While the precise mechanism of action for Dendocarbin A is not fully elucidated, we can explore its potential interactions:

- Cannabinoid System : Some studies suggest that Dendocarbin A may act on the cannabinoid system . The CB1 and CB2 cannabinoid receptors are distributed throughout the central and peripheral nervous system, as well as other tissues.

Target of Action

Mode of Action

属性

IUPAC Name |

(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMCLVOVBJJOU-MDHDOXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dendocarbin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is dendocarbin A and where is it found?

A1: Dendocarbin A is a sesquiterpene lactone primarily isolated from the Canelo tree ( Drimys winteri ) [, ]. It has also been found in other plant species like Warburgia ugandensis and Polygonum hydropiper [, ] and in endophytic fungi such as Nigrospora sphaerica and Pestalotiopsis microspora [, ].

Q2: What is the molecular formula and structure of dendocarbin A?

A2: Dendocarbin A has the molecular formula C15H22O3. Its structure consists of a drimane skeleton characterized by a fused ring system with a lactone moiety. X-ray crystallography studies confirmed the S/R configuration of its chiral centers [, ].

Q3: Has the three-dimensional structure of dendocarbin A been determined?

A4: Yes, dendocarbin A has been crystallized, and its three-dimensional structure has been solved using X-ray crystallography. Interestingly, it exists in both orthorhombic and monoclinic forms. The two forms display identical molecular structures but differ in their crystal packing, representing a borderline case of one-dimensional isostructural polymorphism [, ].

Q4: Have any derivatives of dendocarbin A been discovered?

A5: Yes, researchers have identified new derivatives of dendocarbin A. One such derivative is 3β-OH-dendocarbin A, isolated from the endophytic fungus Nigrospora sphaerica #003 []. Another derivative, dendocarbin B, was discovered in Nigrospora chinensis GGY-3, an endophytic fungus found in Ilex cornuta [].

Q5: Are there any known antifungal activities associated with dendocarbin A or its derivatives?

A6: While dendocarbin A itself has not shown significant antifungal activity, its derivative, dendocarbin B, demonstrated moderate antifungal effects against Rhizoctonia solani and Botrytis cinerea []. This suggests that structural modifications to the dendocarbin A scaffold may lead to enhanced antifungal properties.

Q6: Have any studies explored the structure-activity relationships of dendocarbin A and its analogs?

A7: Yes, structure-activity relationship studies combined with molecular docking experiments on hα4β2 nAChRs revealed that drimane sesquiterpenoids, including dendocarbin A, potentially interact with both luminal and nonluminal binding sites on the receptor []. Further, the research indicated that lower ligand polarity generally correlates with higher inhibitory potency, pointing to the importance of the nonluminal interaction [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。